Deacyl acebutolol
Overview
Description
Deacyl acebutolol, also known as N-Desbutyroyl acebutolol, is a major metabolite of acebutolol. Acebutolol is a cardioselective beta-adrenergic antagonist used primarily for the management of hypertension and ventricular premature beats. This compound retains some of the pharmacological properties of its parent compound, making it a subject of interest in pharmacokinetic and pharmacodynamic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
Deacyl acebutolol is typically synthesized through the metabolic degradation of acebutolol. The process involves the removal of the butyryl group from acebutolol, resulting in the formation of this compound. This can be achieved through enzymatic reactions in biological systems or through chemical synthesis in laboratory settings .
Industrial Production Methods
Industrial production of this compound involves the use of advanced biotechnological processes that mimic the metabolic pathways in the human body. These processes ensure high yield and purity of the compound, making it suitable for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Deacyl acebutolol undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like diperiodatocuprate (III) in an aqueous alkaline medium.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: It can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Diperiodatocuprate (III) in an aqueous alkaline medium.
Reduction: Common reducing agents like sodium borohydride.
Substitution: Nucleophiles in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with diperiodatocuprate (III) results in the formation of oxidized derivatives of this compound .
Scientific Research Applications
Deacyl acebutolol has several scientific research applications, including:
Pharmacokinetic Studies: It is used to study the metabolism and excretion of acebutolol in the human body.
Pharmacodynamic Studies: Researchers use it to understand the pharmacological effects of acebutolol and its metabolites.
Biological Research: It is used in studies related to beta-adrenergic receptor interactions and cardiovascular research.
Industrial Applications: This compound is used in the development of new beta-blockers and other cardiovascular drugs.
Mechanism of Action
Deacyl acebutolol exerts its effects by interacting with beta-adrenergic receptors, similar to acebutolol. It acts as a selective beta1-receptor antagonist, blocking the effects of epinephrine and norepinephrine on the heart. This results in a decrease in heart rate and blood pressure, making it effective in managing hypertension and arrhythmias .
Comparison with Similar Compounds
Similar Compounds
Acebutolol: The parent compound, used for managing hypertension and arrhythmias.
Diacetolol: Another metabolite of acebutolol with similar pharmacological properties.
Propranolol: A non-selective beta-blocker used for similar indications.
Uniqueness
Deacyl acebutolol is unique due to its selective beta1-receptor antagonism and its role as a major metabolite of acebutolol. This makes it particularly useful in studying the pharmacokinetics and pharmacodynamics of acebutolol and its effects on the cardiovascular system .
Properties
IUPAC Name |
1-[5-amino-2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-9(2)16-7-12(18)8-19-14-5-4-11(15)6-13(14)10(3)17/h4-6,9,12,16,18H,7-8,15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUJVRULIBQHKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=C(C=C(C=C1)N)C(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10992866 | |
Record name | 1-(5-Amino-2-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10992866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57898-80-3, 72143-02-3 | |
Record name | Deacyl acebutolol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057898803 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanone, 1-(5-amino-2-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072143023 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(5-Amino-2-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10992866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEACYL ACEBUTOLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2JZ6BC3K11 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.